The synthesis of PEG5-(CH2CO2t-Butyl)2 typically involves several key steps:
These methods are critical for ensuring the final product has the desired properties for its intended applications.
The molecular structure of PEG5-(CH2CO2t-Butyl)2 can be represented by its chemical formula, which indicates the presence of multiple repeating units of ethylene glycol along with t-butyl ester groups. The structure can be depicted as follows:
The compound's structure provides insights into its hydrophilic characteristics, which are crucial for solubility in aqueous environments.
PEG5-(CH2CO2t-Butyl)2 is involved in several types of chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis and bioconjugation applications.
The mechanism of action for PEG5-(CH2CO2t-Butyl)2 primarily revolves around its role in enhancing solubility and stability of biomolecules. When conjugated to proteins or peptides, it increases their hydrophilicity, which can improve their pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
This mechanism makes it an essential component in drug formulation strategies aimed at improving therapeutic efficacy.
PEG5-(CH2CO2t-Butyl)2 exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications, particularly in biochemistry and materials science.
PEG5-(CH2CO2t-Butyl)2 is widely used in several scientific fields:
These applications underscore the significance of PEG5-(CH2CO2t-Butyl)2 in advancing research and development across multiple scientific disciplines.
Polyethylene Glycol (PEG) linkers have revolutionized bioconjugation chemistry since their inception in the 1970s, primarily by addressing critical limitations of therapeutic biomolecules such as poor aqueous solubility, rapid renal clearance, and immunogenicity. The development of functionalized PEG derivatives like PEG5-(CH2CO2t-Butyl)2 represents a strategic advancement toward precision-engineered linkers. These compounds feature terminal protective groups and defined spacer lengths to enable controlled synthesis of complex bioconjugates.
The incorporation of PEG spacers in antibody-drug conjugates (ADCs) exemplifies this evolution. Studies demonstrate that hydrophilic PEG linkers counterbalance the hydrophobicity of cytotoxic payloads, improving conjugate stability and pharmacokinetics. For instance, ADCs featuring pendant PEG chains exhibit significantly reduced aggregation and slower clearance rates compared to linear PEG configurations or non-PEGylated counterparts [2]. The monodisperse nature of PEG5 derivatives (containing precisely five ethylene oxide units) further enhances batch-to-batch reproducibility, a crucial factor in clinical applications [5] [8].
Table 1: Key Characteristics of PEGn-(CH₂CO₂t-Butyl)₂ Variants
| PEG Spacer Length (n) | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|
| 2 | 330.4 | N/A | Small molecule conjugation |
| 3 | 374.45 | N/A | Peptide modification |
| 5 | 462.55 | 169751-73-9 | ADC development, solubility enhancement |
| 6 | 506.61 | N/A | Protein conjugation |
| 7 | 550.66 | N/A | Specialized drug delivery |
Source: AxisPharm product data [1]
The commercialization of over 40 PEGylated drugs (including blockbusters like Neulasta® and Pegasys®) underscores the clinical impact of PEG linker technology. These drugs leverage PEG’s ability to prolong plasma half-life and reduce immunogenicity, with newer agents like Izervay® (2023) and YORVIPATH® (2024) employing increasingly sophisticated PEG architectures [8].
The t-butyl ester group (-CO₂t-Bu) in PEG5-(CH₂CO₂t-Butyl)₂ serves as a robust protective moiety for carboxylic acid functionalities during synthetic processes. This group exhibits exceptional stability toward nucleophiles and bases, yet undergoes efficient deprotection under acidic conditions to liberate the reactive carboxylic acid. The tert-butyl protection strategy is indispensable in multistep syntheses where free carboxyl groups could interfere with conjugation chemistry [3] [6].
Deprotection typically employs acidic reagents like trifluoroacetic acid (TFA), phosphoric acid, or boron trifluoride etherate. Aqueous phosphoric acid offers an environmentally benign option, selectively cleaving t-butyl esters without affecting sensitive functional groups like benzyl or methyl esters [6]. Recent innovations include catalytic methods using bis(trifluoromethanesulfonyl)imide (Tf₂NH), which achieves high-yielding deprotection at ambient temperatures [6]. This selectivity is critical when working with complex biomolecules containing acid-labile motifs.
Table 2: Comparative Stability and Deprotection of t-Butyl Esters
| Condition | Stability | Deprotection Efficiency | Selectivity Concerns |
|---|---|---|---|
| pH < 1, 100°C | Unstable | Complete in 1-2 hours | Peptide bond hydrolysis |
| Trifluoroacetic acid | Unstable | >95% in 30 min | Side reactions with Trp, Met |
| Aqueous H₃PO₄ (pH <1, RT) | Unstable | >90% in 2 hours | Low (tolerates benzyl esters) |
| BF₃·OEt₂ (catalytic) | Stable | >85% in 1 hour | Moderate (may affect epoxides) |
| pH > 12, 100°C | Unstable | Variable | Hydrolysis of other esters |
Source: Organic Chemistry Portal data [6] and synthetic studies [3]
The steric bulk of the t-butyl group also enhances the solubility of intermediate compounds in organic solvents, facilitating purification steps before the final deprotection and bioconjugation. This is particularly advantageous for hydrophobic drug molecules conjugated to PEG linkers [1] [3].
The PEG5 spacer in PEG5-(CH₂CO₂t-Butyl)₂ refers to a penta(ethylene glycol) chain, corresponding to approximately 17 atoms separating the two t-butyl-protected carboxyl groups. This specific spacer length (molecular weight: ~462.55 g/mol) represents a balance between hydrophilicity and steric effects, enabling optimal molecular interactions in bioconjugates [1] [4].
Key structural advantages include:
Table 3: Impact of Polyethylene Glycol Spacer Length on Conjugate Properties
| Property | PEG2 | PEG5 | PEG10 |
|---|---|---|---|
| Molecular Weight | ~330 g/mol | ~463 g/mol | ~507 g/mol |
| Approximate Length | 8 Å | 20 Å | 35 Å |
| Solubility in Water | + | +++ | ++++ |
| Plasma Half-Life | Short | Moderate | Extended |
| Steric Hindrance | Low | Balanced | High |
| Tumor Penetration | High | Optimal | Reduced |
Source: ADC efficacy studies [10] and solubility data [1] [4]
In antibody-drug conjugates, the PEG5 spacer has proven particularly valuable for hydrophility masking of hydrophobic payloads. ADCs featuring PEG5 linkers exhibit up to 4-fold lower aggregation compared to non-PEGylated counterparts, directly translating to improved safety profiles and reduced off-target toxicity [2] [10]. The spacer’s size also facilitates efficient enzymatic processing in lysosome-cleavable ADC designs, enabling timely payload release within target cells [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2